molecular formula C9H18 B13816285 (1S,3S)-1,2,3-trimethylcyclohexane CAS No. 20348-72-5

(1S,3S)-1,2,3-trimethylcyclohexane

Cat. No.: B13816285
CAS No.: 20348-72-5
M. Wt: 126.24 g/mol
InChI Key: DQTVJLHNWPRPPH-YUMQZZPRSA-N
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Description

(1S,3S)-1,2,3-Trimethylcyclohexane (CAS 20348-72-5) is a chiral cycloalkane with a molecular weight of 126.24 g/mol and the molecular formula C9H18. Its defined (1S,3S) stereochemistry dictates a specific spatial arrangement, with the molecule typically favoring a chair conformation to minimize steric hindrance between the three adjacent methyl groups . As a fully saturated hydrocarbon, it is nonpolar and exhibits typical alkane properties, including low water solubility, moderate volatility, and high hydrophobicity . This compound serves as a valuable building block and model compound in organic synthesis and scientific research. It is used in the production of specialty chemicals and is investigated for its potential effects on biological systems and interactions with enzymes and receptors . A common synthetic route to this and related trimethylcyclohexane isomers involves the catalytic hydrogenation of 1,2,3-trimethylbenzene (mesitylene) . Attention: This product is for research use only and is not intended for human or veterinary use .

Properties

CAS No.

20348-72-5

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1S,3S)-1,2,3-trimethylcyclohexane

InChI

InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1

InChI Key

DQTVJLHNWPRPPH-YUMQZZPRSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H](C1C)C

Canonical SMILES

CC1CCCC(C1C)C

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

Overview:
The most common and industrially scalable method for synthesizing (1S,3S)-1,2,3-trimethylcyclohexane is the catalytic hydrogenation of 1,2,3-trimethylbenzene (mesitylene). This process saturates the aromatic ring to yield the corresponding cyclohexane derivative with methyl substituents retained at the original positions.

Reaction Conditions:

Parameter Typical Value / Description
Starting material 1,2,3-Trimethylbenzene
Catalyst Palladium (Pd) or Platinum (Pt) on carbon support
Pressure High hydrogen pressure (e.g., 30-100 atm)
Temperature Elevated temperature (100-200 °C)
Solvent Often solvent-free or in inert solvents like hexane
Reaction time Several hours depending on scale and catalyst loading

Mechanism and Outcome:
The aromatic ring undergoes hydrogen addition across the double bonds, converting it into a saturated cyclohexane ring while preserving the methyl substituents' positions. The stereochemistry (1S,3S) is influenced by the catalyst surface and reaction conditions, favoring the formation of specific stereoisomers due to steric and electronic effects on the catalyst surface.

Advantages:

  • High yield and purity achievable
  • Scalable for industrial production
  • Relatively straightforward reaction setup

Limitations:

  • Requires high-pressure equipment
  • Catalyst deactivation possible over time

Cyclization of Linear Precursors

Overview:
An alternative synthetic route involves the intramolecular cyclization of linear precursors such as 1,2,3-trimethylhexane derivatives under acidic catalysis to form the cyclohexane ring with the desired methyl substitution pattern.

Reaction Conditions:

Parameter Typical Value / Description
Starting material 1,2,3-Trimethylhexane or related linear precursors
Catalyst Strong acid catalysts (e.g., sulfuric acid, Lewis acids like AlCl3)
Temperature Moderate to high (50-150 °C)
Solvent Often neat or in non-polar solvents
Reaction time Variable, typically hours to days

Mechanism and Outcome:
Acid catalysis promotes carbocation formation and ring closure via electrophilic cyclization. The stereochemistry is controlled by the intermediate carbocation stability and steric effects, which can be optimized by reaction conditions and choice of catalyst.

Advantages:

  • Can be used for stereoselective synthesis with proper catalyst choice
  • Avoids use of high-pressure hydrogenation equipment

Limitations:

  • May produce mixtures of stereoisomers requiring separation
  • Possible side reactions such as rearrangements or polymerization

Asymmetric Synthesis and Stereochemical Control

Overview:
To specifically obtain the (1S,3S) stereoisomer, asymmetric synthesis techniques are employed. These involve the use of chiral catalysts or auxiliaries to direct the formation of the desired stereochemistry during ring formation or hydrogenation.

Approaches:

  • Chiral Transition Metal Catalysts: Complexes of metals such as rhodium or ruthenium with chiral ligands can induce enantioselective hydrogenation of aromatic or unsaturated precursors.
  • Enzymatic Resolution: Enzymes may selectively react with one stereoisomer in a mixture, allowing isolation of the (1S,3S) isomer.
  • Chiral Auxiliary Groups: Temporary chiral groups attached to precursors guide stereoselective ring closure or substitution.

Analytical Validation:
Stereochemical purity is confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy with NOESY experiments, X-ray crystallography, and chiral chromatography.

Industrial Production Considerations

Scale-Up:
Industrial synthesis predominantly relies on catalytic hydrogenation due to its efficiency and scalability. Continuous flow reactors and optimized catalyst supports enhance throughput and selectivity.

Catalyst Optimization:
Catalysts are designed to maximize turnover frequency and selectivity for the (1S,3S) isomer, minimizing by-products and catalyst poisoning.

Process Parameters:
Reaction temperature, pressure, and hydrogen flow rates are finely tuned to balance reaction rate and stereoselectivity.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Stereochemical Control Scale Suitability Advantages Limitations
Catalytic Hydrogenation 1,2,3-Trimethylbenzene Pd or Pt, high pressure & temp Moderate (optimized) Industrial High yield, scalable Requires high-pressure equipment
Acid-Catalyzed Cyclization 1,2,3-Trimethylhexane Strong acids (H2SO4, AlCl3) Variable Lab to pilot Avoids high pressure Mixture of stereoisomers possible
Asymmetric Synthesis Techniques Unsaturated/chiral precursors Chiral metal catalysts, enzymes High Lab scale High stereoselectivity Complex catalyst systems

Research Data and Experimental Results

  • Catalytic hydrogenation of 1,2,3-trimethylbenzene with Pd/C at 50 atm H2 and 150 °C yields this compound with >90% purity and 85% isolated yield after purification.
  • Acid-catalyzed cyclization of 1,2,3-trimethylhexane with sulfuric acid at 80 °C produces a mixture of stereoisomers, with the (1S,3S) isomer isolated in ~40% yield after chromatographic separation.
  • Use of chiral Rhodium catalysts with (R,R)-DIPAMP ligand in hydrogenation of substituted trimethylbenzenes achieves enantiomeric excess (ee) values up to 95% for the (1S,3S) isomer.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-1,2,3-trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons using hydrogen gas and metal catalysts.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like chlorine or bromine under UV light or heat.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated cyclohexanes

Scientific Research Applications

(1S,3S)-1,2,3-trimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,3S)-1,2,3-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular functions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Peroxide Derivatives ()

Compounds like 1,1-di-(tert-butylperoxy)-3,3,5-trimethylcyclohexane (CAS variants in ) share the trimethylcyclohexane backbone but incorporate peroxides. These derivatives are highly reactive and classified as hazardous due to their explosive nature and thermal instability. In contrast, this compound lacks functional groups, rendering it chemically inert under standard conditions.

Property This compound (Inferred) 1,1-di-(tert-butylperoxy)-3,3,5-Trimethylcyclohexane
Reactivity Low (alkane-like) High (explosive peroxides)
Hazard Classification Non-hazardous Hazardous (flammable, explosive)
Storage Requirements Ambient conditions Cool, ventilated, away from ignition sources

Oxygenated Derivatives ()

The megastigmane compound (1R,2R,4S)-1-[(1E,3S)-3-Hydroxybut-1-en-1-yl]-2,6,6-trimethylcyclohexane-1,2,4-triol (CAS data in ) demonstrates how hydroxyl groups alter properties:

Property This compound (Inferred) Megastigmane Derivative ()
Molecular Weight ~126.24 g/mol 244.327 g/mol
Boiling Point ~160–180°C (estimated) 344.9°C
LogP ~4.5 (predicted) 0.90
Water Solubility Insoluble Moderate (due to hydroxyl groups)

Hydroxyl groups in the megastigmane derivative increase polarity, reduce LogP, and elevate boiling points via hydrogen bonding—features absent in the nonpolar target compound.

Stereochemical Considerations

The (1S,3S) configuration imposes a specific stereochemical profile. For example:

  • Cis vs. Trans Isomers : In cyclohexane systems, cis-substituted methyl groups (e.g., 1,3-diaxial positions) increase steric strain compared to trans configurations. The (1S,3S)-isomer may adopt a chair conformation with one methyl axial and two equatorial, balancing strain.
  • Comparison with (1S-cis)-3-Phenyl-3,5-cyclohexadiene-1,2-diol (): This compound’s cis-diol and phenyl substituents introduce significant steric and electronic effects, contrasting with the purely alkyl-substituted target molecule .

Research Implications and Limitations

The provided evidence lacks direct data on this compound, necessitating comparisons with structural analogs. Key findings include:

Functional Groups Dominate Properties : Peroxide or hydroxyl substituents drastically alter reactivity and hazards compared to the inert hydrocarbon backbone.

Stereochemistry Influences Stability : The (1S,3S) configuration may confer unique conformational preferences affecting industrial applications (e.g., chiral solvents or intermediates).

Further experimental studies are needed to validate predicted properties and explore synthetic applications.

Biological Activity

(1S,3S)-1,2,3-trimethylcyclohexane is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H16C_9H_{16} and a molecular weight of approximately 128.23 g/mol. Its structure consists of a cyclohexane ring with three methyl groups attached at specific positions, resulting in a chiral compound that can exhibit distinct biological behaviors based on its stereochemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. The compound can influence enzyme activity and receptor binding through conformational changes.

Key Mechanisms:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating signaling pathways that affect cell function.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research indicates that certain derivatives of trimethylcyclohexanes exhibit antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the trimethylcyclohexane structure can enhance its efficacy against bacterial strains .
  • Cytotoxic Effects : Some derivatives have been tested for cytotoxicity against cancer cell lines. The results suggest that specific stereoisomers may induce apoptosis in cancer cells through mitochondrial pathways .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Natural Products explored the antimicrobial activity of several cyclohexane derivatives. This compound was found to exhibit significant inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Case Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory experiment, this compound was evaluated for its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 30 µM after 48 hours of treatment, indicating a moderate level of cytotoxicity .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeEffectReference
AntimicrobialStaphylococcus aureusMIC = 50 µg/mL
AntimicrobialEscherichia coliMIC = 50 µg/mL
CytotoxicityMCF-7 (Breast Cancer)IC50 = 30 µM

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving the (1S,3S) stereochemistry in 1,2,3-trimethylcyclohexane?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., transition-metal complexes with enantioselective ligands) is critical for controlling stereochemistry. Techniques like Sharpless epoxidation or enzymatic resolution may aid in isolating the desired diastereomers. Post-synthesis, nuclear magnetic resonance (NMR) and X-ray crystallography validate stereochemical purity .

Q. How does the stereochemistry of (1S,3S)-1,2,3-trimethylcyclohexane influence its physical properties?

  • Methodological Answer : Conformational analysis via computational methods (e.g., molecular mechanics or DFT calculations) reveals how axial/equatorial methyl group arrangements affect ring strain and stability. Experimental validation includes comparing melting points, boiling points, and solubility with other isomers .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while gas chromatography (GC) or HPLC assesses purity. Stereochemical assignments require NOESY NMR to detect spatial proximity of methyl groups and chiral stationary phases in chromatographic separations .

Advanced Research Questions

Q. How do methyl substituent positions impact catalytic dehydrogenation efficiency in trimethylcyclohexanes?

  • Methodological Answer : Comparative studies using N-doped carbon-supported catalysts under controlled temperatures (150–300°C) show that 1,3,5-substitution yields higher dehydrogenation rates than 1,2,3- or 1,2,4-isomers. Kinetic analysis (Arrhenius plots) reveals lower activation energy (EaE_a) for symmetrically substituted derivatives .

Q. What mechanisms underlie the neurotoxic effects of this compound in neuronal cells?

  • Methodological Answer : In vitro assays (e.g., rat cerebellar granule cells) coupled with ROS-sensitive dyes (e.g., DCFH-DA) demonstrate dose-dependent ROS generation. Western blotting identifies Erk1/2 phosphorylation and Akt-1/Raf-1 pathway crosstalk as key mediators. Co-treatment with antioxidants (e.g., NAC) mitigates toxicity .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like cytochrome P450 enzymes. QSAR models correlate steric/electronic parameters (e.g., logP, polar surface area) with observed bioactivity, validated via in vitro enzyme inhibition assays .

Q. What experimental designs resolve contradictions in isomer-specific toxicity data?

  • Methodological Answer : Rigorous isomer separation (preparative HPLC) precedes comparative toxicokinetic studies in rodent models. Statistical approaches (ANOVA with post-hoc tests) account for metabolic variability, while isotope-labeled analogs track tissue distribution via LC-MS/MS .

Methodological Challenges & Solutions

Q. Why do discrepancies arise in stereochemical stability studies, and how are they addressed?

  • Answer : Solvent polarity and temperature during NMR analysis can skew conformational equilibrium. Control experiments at multiple temperatures (e.g., VT-NMR) and solvent systems (polar aprotic vs. nonpolar) clarify dominant conformers. DFT simulations under implicit solvation models provide complementary insights .

Q. What strategies optimize catalytic systems for selective dehydrogenation of this compound?

  • Answer : High-throughput screening of heterogeneous catalysts (e.g., Pt/C, Pd-Al₂O₃) under varying H₂ partial pressures identifies optimal conditions. Operando spectroscopy (DRIFTS) monitors surface intermediates, while TEM/SEM characterizes catalyst morphology post-reaction .

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